molecular formula C11H15BrO2 B12620553 Methyl 2-bromodec-2-en-4-ynoate CAS No. 919123-68-5

Methyl 2-bromodec-2-en-4-ynoate

Cat. No.: B12620553
CAS No.: 919123-68-5
M. Wt: 259.14 g/mol
InChI Key: VMODGBLMDFXKHI-UHFFFAOYSA-N
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Description

Methyl 2-bromodec-2-en-4-ynoate is an organic compound with the molecular formula C11H15BrO2 It is a brominated ester that features both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromodec-2-en-4-ynoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-decynoate using N-bromosuccinimide (NBS) under photochemical conditions . The reaction typically requires a solvent such as carbon tetrachloride and irradiation with light to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromodec-2-en-4-ynoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Addition: Formation of dibromo compounds or hydrogenated products.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromodec-2-en-4-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromodec-2-en-4-ynoate involves its reactivity with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The alkyne and alkene groups can undergo cycloaddition reactions, forming stable adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-phenylprop-2-enoate
  • Methyl trans-4-bromo-2-butenoate
  • Methyl 2-bromo-3-(methoxymethyl)hex-2-en-4-yne

Uniqueness

Methyl 2-bromodec-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups, which provide diverse reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of complex molecules, distinguishing it from other brominated esters.

Properties

CAS No.

919123-68-5

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

methyl 2-bromodec-2-en-4-ynoate

InChI

InChI=1S/C11H15BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h9H,3-6H2,1-2H3

InChI Key

VMODGBLMDFXKHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=C(C(=O)OC)Br

Origin of Product

United States

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